molecular formula C18H13ClN4OS2 B3011023 N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 671199-68-1

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B3011023
CAS RN: 671199-68-1
M. Wt: 400.9
InChI Key: WKBQVKMGQWVLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, commonly known as CPTA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thiazole-containing compounds and has been synthesized using various methods.

Scientific Research Applications

1. Cancer Immunotherapy Research

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has been identified as a novel inhibitor of indoleamine 2,3-dioxygenase (IDO1), a target of interest in cancer immunotherapy. Its efficacy and unique sulfur-aromatic interaction network may inspire new approaches in the discovery of potent IDO1 inhibitors, despite setbacks in clinical trials of related compounds (Peng et al., 2020).

2. Antimicrobial and Antitubercular Properties

Several studies have focused on the antimicrobial and antitubercular properties of derivatives of 1,2,4-triazole, a core component of the chemical structure . These derivatives have shown significant activity against various bacterial and fungal pathogens, as well as against tuberculosis, underlining their potential in addressing drug-resistant infections (Turan-Zitouni et al., 2005; Milczarska et al., 2007).

3. Antifungal and Apoptotic Effects

Compounds related to N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide have demonstrated potent antifungal effects against various Candida species. Additionally, these compounds have shown apoptotic effects on these fungal cells, indicating their potential as antifungal agents with specific mechanisms of action (Çavușoğlu et al., 2018).

4. Anti-inflammatory Potential

Derivatives of 1,2,4-triazole, closely related to the chemical structure , have been investigated for their anti-inflammatory properties. They have shown significant activity in pharmacological studies, suggesting their potential use in treating inflammation-related conditions (Turan-Zitouni et al., 2007).

5. Potential in Positive Inotropic Activity

Research on (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, which share a structural resemblance to N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, has indicated potential inotropic effects on the heart. This suggests possible applications in cardiovascular therapeutics (Wu et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS2/c19-13-6-8-14(9-7-13)20-16(24)11-26-18-22-21-17-23(18)15(10-25-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQVKMGQWVLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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